molecular formula C18H18N4O B2898408 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole CAS No. 878596-33-9

3-(4-phenylpiperazine-1-carbonyl)-1H-indazole

Cat. No.: B2898408
CAS No.: 878596-33-9
M. Wt: 306.369
InChI Key: FBDNDPPQEFBFJC-UHFFFAOYSA-N
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Description

3-(4-phenylpiperazine-1-carbonyl)-1H-indazole is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an indazole ring and a phenylpiperazine moiety, making it a versatile molecule for various applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole typically involves the reaction of 1H-indazole-3-carboxylic acid with 4-phenylpiperazine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar coupling reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-phenylpiperazine-1-carbonyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The indazole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indazole ring.

    Reduction: Reduced forms of the compound, potentially altering the indazole or piperazine rings.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a probe to understand the binding mechanisms and activity of these biological molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a ligand for dopamine receptors, which could make it useful in treating neurological disorders .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The exact mechanism of action for 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole is not fully understood. it is believed to interact with dopamine receptors, particularly the D3 receptor, influencing neurotransmitter release and signaling pathways . This interaction could modulate various physiological processes, including mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • (4-phenylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanone
  • (1H-indazol-3-yl)(4-methylpiperazin-1-yl)methanone

Uniqueness

What sets 3-(4-phenylpiperazine-1-carbonyl)-1H-indazole apart from similar compounds is its specific substitution pattern, which may confer unique binding properties and biological activities. This makes it a compound of interest for further research and development .

Properties

IUPAC Name

1H-indazol-3-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(17-15-8-4-5-9-16(15)19-20-17)22-12-10-21(11-13-22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDNDPPQEFBFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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